BenchChemオンラインストアへようこそ!

Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Lactate dehydrogenase Isoform selectivity Cancer metabolism

Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate (CAS 1904029-88-4, molecular formula C16H22N2O4, molecular weight 306.36 g/mol) is a synthetic pyrrolidine ether derivative bearing a 5-methylpyridin-2-yloxy group at the pyrrolidine 3-position and an ethyl 4-oxobutanoate amide moiety. The compound has been deposited in ChEMBL (CHEMBL4247590) and BindingDB (BDBM50463040), with curated bioactivity data demonstrating dual inhibitory activity against human lactate dehydrogenase isoforms (LDHA and LDHB) and glycolate oxidase (hydroxyacid oxidase 1, HAO1).

Molecular Formula C16H22N2O4
Molecular Weight 306.362
CAS No. 1904029-88-4
Cat. No. B2982228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
CAS1904029-88-4
Molecular FormulaC16H22N2O4
Molecular Weight306.362
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)C
InChIInChI=1S/C16H22N2O4/c1-3-21-16(20)7-6-15(19)18-9-8-13(11-18)22-14-5-4-12(2)10-17-14/h4-5,10,13H,3,6-9,11H2,1-2H3
InChIKeyTUBMNJHFAVUNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate (CAS 1904029-88-4): Procurement-Grade Characterization of a Dual-Activity Pyrrolidine Ether Scaffold


Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate (CAS 1904029-88-4, molecular formula C16H22N2O4, molecular weight 306.36 g/mol) is a synthetic pyrrolidine ether derivative bearing a 5-methylpyridin-2-yloxy group at the pyrrolidine 3-position and an ethyl 4-oxobutanoate amide moiety . The compound has been deposited in ChEMBL (CHEMBL4247590) and BindingDB (BDBM50463040), with curated bioactivity data demonstrating dual inhibitory activity against human lactate dehydrogenase isoforms (LDHA and LDHB) and glycolate oxidase (hydroxyacid oxidase 1, HAO1) [1]. Its structural architecture combines a hydrogen-bond-accepting pyridyl ether with a flexible ester-amide side chain, placing it within a class of pyrrolidine-based scaffolds investigated for metabolic enzyme inhibition. Commercial availability is primarily through specialty research chemical suppliers at typical purities of 95% .

Why Generic Substitution of Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate Fails: Isoform Selectivity and Heteroaryl Substituent Sensitivity


Pyrrolidine ether derivatives within this chemical class are highly sensitive to two key structural variables: the nature of the heteroaryl substituent on the ether oxygen and the acyl group on the pyrrolidine nitrogen. Replacing the 5-methylpyridin-2-yl moiety with a pyrimidine, fluoropyrimidine, or unsubstituted pyridine alters both the electronic character of the hydrogen-bond-accepting nitrogen and the steric environment around the ether linkage, which can dramatically shift target engagement profiles [1]. The ethyl 4-oxobutanoate side chain provides a specific balance of lipophilicity and flexibility; truncation to a simple acetyl group or replacement with a bulkier carbamate eliminates the ester carbonyl capable of participating in key binding interactions. Experimental evidence from BindingDB demonstrates that this compound exhibits measurable, quantifiable inhibitory activity against at least three distinct enzyme targets (LDHA Ki = 1.4 μM, LDHB Ki = 12.9 μM, glycolate oxidase EC50 = 3.45 μM), a multi-target signature that is unlikely to be preserved across superficially similar analogs [2]. Therefore, procurement of a close analog without verification of target-specific quantitative activity data risks obtaining a compound with a fundamentally different selectivity fingerprint.

Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Compounds


LDHA vs. LDHB Isoform Selectivity: A 9.2-Fold Preferential Inhibition of LDHA Over LDHB

In head-to-head assays conducted on the same platform and curated in BindingDB, this compound demonstrates measurable differential inhibition between the two major human lactate dehydrogenase isoforms. Against human recombinant LDHA, the compound exhibits a non-competitive inhibition constant (Ki) of 1.40 × 10³ nM (1.4 μM). Against human recombinant LDHB, the Ki is 1.29 × 10⁴ nM (12.9 μM), yielding an LDHA/LDHB selectivity ratio of approximately 9.2-fold in favor of LDHA [1]. This contrasts with the well-characterized dual LDH inhibitor galloflavin, which shows preferential LDHB inhibition (LDHA Ki = 5.46 μM, LDHB Ki = 15.06 μM; LDHB/LDHA selectivity ≈ 2.8-fold) , representing an inversion of the isoform selectivity direction relative to the target compound.

Lactate dehydrogenase Isoform selectivity Cancer metabolism

Glycolate Oxidase (HAO1) Cellular Activity: EC50 of 3.45 μM in Disease-Relevant Agxt1-/- Mouse Hepatocytes

In a disease-relevant cellular model of primary hyperoxaluria, the compound inhibits glycolate oxidase in primary hepatocytes isolated from C57BL/6 Agxt1-/- mice, a genetic model deficient in alanine-glyoxylate aminotransferase that recapitulates the oxalate overproduction phenotype. The measured EC50 for reduction of oxalate production is 3.45 × 10³ nM (3.45 μM) using glycolate as substrate [1]. For comparison, a potent reference glycolate oxidase inhibitor in the same target class (BDBM50463046; CHEMBL1229989) achieves a Ki of 15 nM on isolated recombinant human enzyme [2], placing the target compound approximately 230-fold weaker on a biochemical level but demonstrating that it retains measurable cell-based activity. Parallel biochemical characterization on recombinant mouse glycolate oxidase yields a Ki of 7.90 × 10³ nM (7.9 μM), with non-competitive mixed inhibition kinetics [3].

Glycolate oxidase Hyperoxaluria Hepatocyte assay

Multi-Target Activity Fingerprint: Differentiated Target Engagement Profile vs. Single-Target Pyrrolidine Ethers

This compound exhibits a quantifiable tri-target engagement signature spanning two enzyme families: lactate dehydrogenase (LDHA Ki = 1.4 μM, LDHB Ki = 12.9 μM, LDHB IC50 = 29 μM) and glycolate oxidase (EC50 = 3.45–11.2 μM in hepatocytes, biochemical Ki = 7.9 μM) [1]. This contrasts with structurally analogous pyrrolidine ethers such as ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate , for which no equivalent multi-target quantitative data are publicly available in BindingDB or ChEMBL, and ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate, which has reported activity against RORγ (EC50 = 35 nM) but lacks documented LDH or glycolate oxidase engagement [2]. The 5-methyl substitution on the pyridine ring of the target compound appears to confer a distinct target selectivity profile compared to the pyrimidine-based analogs.

Multi-target pharmacology Polypharmacology Target engagement profiling

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. Pyrimidine-Containing Analogs

The replacement of the pyridine ring in the target compound with a pyrimidine ring (as in ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate) introduces an additional ring nitrogen, increasing hydrogen bond acceptor count and reducing lipophilicity. Based on structural analysis, the target compound (C16H22N2O4, MW 306.36) contains 2 hydrogen bond acceptors from the heteroaryl ring (pyridine N plus ether O), while the pyrimidine analog adds a third acceptor from the second ring nitrogen, potentially altering membrane permeability . Quantitative LogP predictions using standard algorithms (e.g., XLogP3) yield an estimated LogP of approximately 1.2–1.5 for the target compound, compared to an estimated 0.5–0.9 for the pyrimidine analog, a difference of ~0.6–0.7 log units that may be significant for cellular permeability [1]. While these are computational estimates rather than measured values, they provide a rational basis for selecting between analogs when cell-based assay performance is a procurement consideration.

Physicochemical properties Drug-likeness Permeability prediction

Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate: Evidence-Backed Research Application Scenarios for Scientific Procurement


LDHA-Focused Cancer Metabolism Studies Requiring Isoform Selectivity

For research groups investigating the Warburg effect and LDHA as a therapeutic target in oncology, this compound provides a procurement-ready tool compound with a quantified 9.2-fold preferential inhibition of LDHA (Ki = 1.4 μM) over LDHB (Ki = 12.9 μM) [1]. Unlike the commonly cited galloflavin, which exhibits an inverted selectivity pattern favoring LDHB , this compound allows researchers to interrogate LDHA-specific metabolic effects with reduced confounding from LDHB inhibition. The ester prodrug character of the ethyl 4-oxobutanoate moiety may also facilitate intracellular delivery, though this remains to be experimentally confirmed in the target cell type.

Primary Hyperoxaluria Drug Discovery: Cellular Screening Cascade Starting Point

The compound's validated glycolate oxidase inhibitory activity in Agxt1-/- mouse hepatocytes (EC50 = 3.45 μM) [2] makes it suitable as a control compound or starting scaffold for phenotypic screening programs targeting oxalate reduction. The availability of both biochemical Ki data (7.9 μM on recombinant enzyme) and cellular EC50 data for the same compound [2] enables calculation of a cell-to-biochemical potency ratio, providing a benchmark for evaluating more potent hits emerging from medicinal chemistry optimization. Procurement of this compound alongside more potent but less characterized reference inhibitors allows direct benchmarking of assay performance.

Polypharmacology Research: LDH/GO Dual Inhibition Probe

For research programs exploring the intersection of glycolysis inhibition and oxalate metabolism modulation—relevant to certain metabolic disorders and cancer cachexia models—this compound offers a rare single-agent tool with confirmed activity against both lactate dehydrogenase (LDHA and LDHB) and glycolate oxidase [1][2]. The multi-target profile distinguishes it from single-target chemical probes that would require co-administration or sequential testing. Researchers should note that potency against each individual target is modest (low μM range), making this compound most appropriate for in vitro proof-of-concept studies rather than in vivo pharmacology.

Structure-Activity Relationship (SAR) Expansion: 5-Methylpyridinyl Ether Scaffold Optimization

Medicinal chemistry teams seeking to optimize pyrrolidine ether-based enzyme inhibitors can use this compound as a reference point for systematic SAR exploration. The 5-methyl substitution on the pyridine ring differentiates it from des-methyl, chloro, and pyrimidine analogs [3], which show divergent target engagement profiles. Procurement of the target compound alongside ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate and ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate enables direct comparative profiling to map the contribution of the heteroaryl moiety to target selectivity.

Quote Request

Request a Quote for Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.